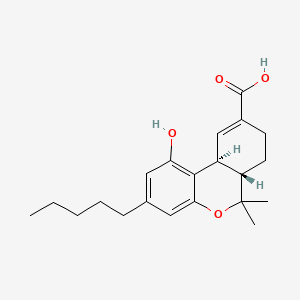

Ácido 11-nor-delta(9)-tetrahidrocannabinol-9-carboxílico

Descripción general

Descripción

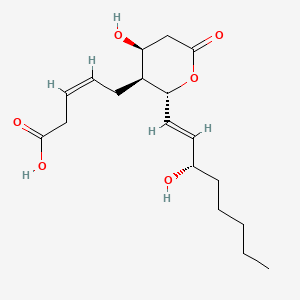

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is a significant secondary metabolite of delta(9)-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is formed in the body after the consumption of cannabis and is often used as a biomarker in drug testing due to its long half-life and presence in urine and blood .

Aplicaciones Científicas De Investigación

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is extensively used in forensic and clinical toxicology to detect cannabis use. It serves as a reliable biomarker due to its long half-life and presence in biological fluids . Additionally, it is used in research to understand the metabolism and pharmacokinetics of delta(9)-tetrahydrocannabinol .

Mecanismo De Acción

Target of Action

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, often referred to as 11-nor-9-carboxy-THC or THC-11-oic acid, is the main secondary metabolite of tetrahydrocannabinol (THC) which is formed in the body after cannabis is consumed .

Mode of Action

The compound is formed in the body by oxidation of the active metabolite 11-hydroxy-THC (11-OH-THC) by liver enzymes . It is then metabolized further by conjugation with glucuronide , forming a water-soluble congener which can be more easily excreted by the body .

Biochemical Pathways

The biochemical pathway involved in the formation of 11-nor-9-carboxy-THC involves the oxidation of 11-hydroxy-THC by liver enzymes, followed by conjugation with glucuronide . This results in a water-soluble congener that can be more easily excreted by the body .

Pharmacokinetics

The compound has a long half-life in the body of up to several days (or even weeks in very heavy users) , making it the main metabolite tested for blood or urine testing for cannabis use . More selective tests are able to distinguish between 11-OH-THC and 11-COOH-THC, which can help determine how recently cannabis was consumed .

Result of Action

It has also been shown to moderate the effects of THC itself which may help explain the difference in subjective effects seen between occasional and regular users of cannabis .

Action Environment

The action of 11-nor-9-carboxy-THC can be influenced by environmental factors. For example, the analysis of 11-nor-9-carboxy-THC excreted in wastewater can provide information for a defined catchment area . Due to its hydrophobic nature and absence of ionizable groups, its detection is challenging .

Análisis Bioquímico

Biochemical Properties

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is the inactive carboxylic form of 11-hydroxy-delta-9-tetrahydrocannabinol, the primary oxidation bioactive metabolite of THC . It interacts with various enzymes and proteins during its metabolic process .

Temporal Effects in Laboratory Settings

The stability and degradation of 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid in laboratory settings are crucial for accurate detection and analysis. It has been found to be stable at -20°C in both plasma and urine .

Metabolic Pathways

11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is primarily excreted in the urine as a glucuronide conjugate . This suggests that it undergoes glucuronidation, a major phase II metabolic pathway.

Transport and Distribution

Due to its hydrophobic nature, it may interact with various transporters and binding proteins .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid typically involves the oxidation of 11-hydroxy-delta(9)-tetrahydrocannabinol. This oxidation is usually carried out using liver enzymes in vivo, but in vitro methods can also be employed using chemical oxidizing agents .

Industrial Production Methods: Industrial production of this compound is not common due to its primary formation as a metabolite in biological systems. for research purposes, it can be synthesized in laboratories using controlled oxidation processes .

Análisis De Reacciones Químicas

Types of Reactions: 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid primarily undergoes oxidation reactions. It can also participate in conjugation reactions, particularly with glucuronic acid, to form water-soluble conjugates that are excreted from the body .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Conjugation: Glucuronic acid in the presence of glucuronosyltransferase enzymes.

Major Products:

Oxidation: Formation of 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid from 11-hydroxy-delta(9)-tetrahydrocannabinol.

Conjugation: Formation of glucuronide conjugates.

Comparación Con Compuestos Similares

Delta(9)-tetrahydrocannabinol: The primary psychoactive component of cannabis.

11-Hydroxy-delta(9)-tetrahydrocannabinol: An active metabolite of delta(9)-tetrahydrocannabinol.

Delta(8)-tetrahydrocannabinol: A less psychoactive isomer of delta(9)-tetrahydrocannabinol.

Uniqueness: 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid is unique due to its role as a non-psychoactive metabolite that serves as a biomarker for cannabis use. Unlike its parent compound, delta(9)-tetrahydrocannabinol, it does not produce psychoactive effects but is crucial for understanding the metabolism and excretion of cannabinoids .

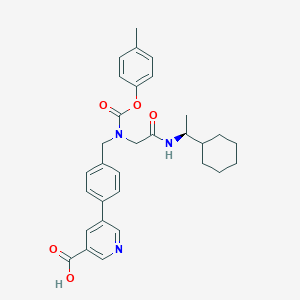

Propiedades

IUPAC Name |

(6aS,10aS)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVRGSHRZRJTLZ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660713 | |

| Record name | (±)-11-nor-9-carboxy-delta9-THC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114028-39-6 | |

| Record name | (±)-11-nor-9-carboxy-delta9-THC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Methylbutyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B593652.png)

![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)

![[1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B593655.png)